molecular formula C14H18O4 B5624736 ethyl [2-methoxy-4-(1-propen-1-yl)phenoxy]acetate

ethyl [2-methoxy-4-(1-propen-1-yl)phenoxy]acetate

Cat. No. B5624736
M. Wt: 250.29 g/mol
InChI Key: KMXACEDBMFZRNV-GQCTYLIASA-N
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Description

Ethyl [2-methoxy-4-(1-propen-1-yl)phenoxy]acetate is a chemical compound synthesized through various chemical reactions. It has been studied for its crystal and molecular structure, chemical and physical properties.

Synthesis Analysis

  • The synthesis of similar compounds often involves reactions like Rhodium(II) acetate-catalyzed decomposition, as seen in the formation of 4-aryl-2-hydroxy-naphthoates or β,γ-unsaturated esters (Taylor & Davies, 1983).
  • Synthesis can also include processes such as nitrosation, methylation, bromination, and cyclization using ethyl acetoacetate as a raw material (Jing, 2003).

Molecular Structure Analysis

  • Crystal structure studies of similar ethyl compounds reveal insights into molecular arrangements and interactions. For instance, single crystal X-ray diffraction data can be used to report the structure and confirm disorders in the molecule (Kaur et al., 2012).

Chemical Reactions and Properties

  • Ethyl compounds can be involved in various chemical reactions, forming different products based on the reactants and conditions. For example, reactions with Michael acceptors and hydroxylic compounds can lead to specific product formations (Pole et al., 1996).

Physical Properties Analysis

  • The physical properties of these compounds can be studied through spectroscopic methods like IR and NMR. These techniques help in understanding the structure and composition of the compound (Baolin, 2007).

properties

IUPAC Name

ethyl 2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-4-6-11-7-8-12(13(9-11)16-3)18-10-14(15)17-5-2/h4,6-9H,5,10H2,1-3H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXACEDBMFZRNV-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=CC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=C/C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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